molecular formula C12H15Cl2NO2 B1419598 trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl CAS No. 1212327-46-2

trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl

Cat. No. B1419598
M. Wt: 276.16 g/mol
InChI Key: GPSAQXGZGMSPEQ-FJYJDOHQSA-N
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Description

“Trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl” is a chemical compound with the molecular formula C12H14ClNO2·HCl and a molecular weight of 276.16 . It is used in proteomics research .

Physical and Chemical Properties This compound is a beige solid . It should be stored at temperatures between 0-8°C .

Scientific Research Applications

Enantioselective Nitrile Anion Cyclization

One significant application of related compounds is in enantioselective nitrile anion cyclization. This method, used for synthesizing N-tert-butyl disubstituted pyrrolidines, involves a catalytic asymmetric reduction and cyclization, forming chiral pyrrolidine with high yield and enantiomeric excess (Chung et al., 2005).

Carbon Dioxide Insertion in Pyrrolidine Reactions

Unexpected carbon dioxide insertion has been observed in reactions involving pyrrolidine derivatives. This process, involving diphenylthiophosphinic or diphenylselenophosphinic chloride, can fixate carbon dioxide without metal catalysts, highlighting potential environmental applications (Shi et al., 2000).

Regioselective and Stereoselective Syntheses

Pyrrolidine derivatives are also key in regioselective and stereoselective syntheses. For example, trans- and cis-3-bromo-1,2-epoxycyclohexanes react with pyrrolidine to produce compounds with diverse structural properties, useful in creating complex organic molecules (Zhao et al., 1993).

Polar Cycloaddition in Pyrrolidine Synthesis

Polar [3+2] cycloaddition has been studied for pyrrolidine synthesis, emphasizing its importance in pharmaceutical and industrial applications, such as in medicine and agrochemicals (Żmigrodzka et al., 2022).

Enantioselective Synthesis of Cyclic Arylguanidine and Urea Derivatives

Cycloaddition reactions involving 2-vinylpyrrolidines have been used for synthesizing cyclic arylguanidine and urea derivatives. This method shows potential in creating selective and efficient pharmaceutical compounds (Zhou & Alper, 2004).

properties

IUPAC Name

methyl (3S)-4-(2-chlorophenyl)pyrrolidine-3-carboxylate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14ClNO2.ClH/c1-16-12(15)10-7-14-6-9(10)8-4-2-3-5-11(8)13;/h2-5,9-10,14H,6-7H2,1H3;1H/t9?,10-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GPSAQXGZGMSPEQ-FJYJDOHQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1CNCC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@@H]1CNCC1C2=CC=CC=C2Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15Cl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl
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trans (+/-) 4-(2-Chlorophenyl)pyrrolidine-3-methylcarboxylate hcl
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